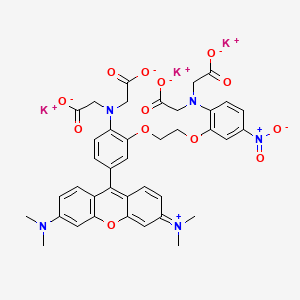

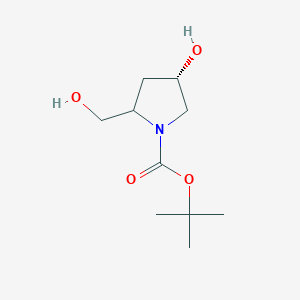

2,2'-((2-(2-(2-(bis(carboxylatomethyl)amino)-5-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)phenoxy)ethoxy)-4-nitrophenyl)azanediyl)diacetate

Descripción general

Descripción

Rhod-5N (sal de potasio) es una sonda fluorescente de calcio de baja afinidad. Es particularmente útil para estudiar compartimentos con altas concentraciones de calcio, como el retículo endoplásmico, donde los colorantes de alta afinidad pueden ser insensibles a las fluctuaciones luminales . Rhod-5N es esencialmente no fluorescente en ausencia de cationes divalentes y exhibe una fuerte mejora de la fluorescencia sin desplazamiento espectral al unirse al calcio .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Rhod-5N se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de derivados de rodamina con grupos funcionales específicos para mejorar sus propiedades de unión al calcio. La preparación implica el uso de varios reactivos y solventes en condiciones controladas para garantizar la pureza y eficacia del producto final .

Métodos de Producción Industrial: En entornos industriales, Rhod-5N se produce a granel utilizando procesos de síntesis automatizados. Estos procesos involucran un control preciso de los parámetros de reacción como la temperatura, el pH y la composición del solvente para lograr altos rendimientos y calidad constante .

Análisis De Reacciones Químicas

Tipos de Reacciones: Rhod-5N experimenta principalmente reacciones de complejación con cationes divalentes, particularmente calcio. No suele participar en reacciones de oxidación, reducción o sustitución en condiciones normales .

Reactivos y Condiciones Comunes: El principal reactivo para las reacciones de Rhod-5N son los iones de calcio. La unión del calcio a Rhod-5N ocurre en tampones acuosos, a menudo en presencia de otros iones como el magnesio .

Principales Productos Formados: El principal producto formado a partir de la reacción de Rhod-5N con calcio es un complejo fluorescente que puede detectarse mediante microscopía o espectroscopia de fluorescencia .

Aplicaciones Científicas De Investigación

Rhod-5N se utiliza ampliamente en diversos campos de investigación científica:

Mecanismo De Acción

Rhod-5N ejerce sus efectos uniéndose a iones de calcio, lo que resulta en un aumento significativo de la intensidad de la fluorescencia. Esta unión ocurre sin un desplazamiento espectral, lo que lo convierte en un indicador confiable para la detección de calcio . El objetivo molecular de Rhod-5N es el ion de calcio, y la vía involucrada es la vía de señalización del calcio .

Compuestos Similares:

- Rhod-2

- Rhod-FF

- Fluo-3

- Fluo-4

Comparación: Rhod-5N tiene una menor afinidad de unión por el calcio en comparación con Rhod-2 y Rhod-FF, lo que lo hace más adecuado para detectar altas concentraciones de calcio . A diferencia de Fluo-3 y Fluo-4, que son fluorescentes verdes, Rhod-5N emite en la región roja, lo que reduce la interferencia de la autofluorescencia en muestras biológicas .

Comparación Con Compuestos Similares

- Rhod-2

- Rhod-FF

- Fluo-3

- Fluo-4

Comparison: Rhod-5N has a lower binding affinity for calcium compared to Rhod-2 and Rhod-FF, making it more suitable for detecting high concentrations of calcium . Unlike Fluo-3 and Fluo-4, which are green-fluorescent, Rhod-5N emits in the red region, reducing interference from autofluorescence in biological samples .

Propiedades

IUPAC Name |

tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-nitrophenoxy]ethoxy]-N-(carboxylatomethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39N5O13.3K/c1-40(2)24-6-9-27-31(16-24)57-32-17-25(41(3)4)7-10-28(32)39(27)23-5-11-29(42(19-35(45)46)20-36(47)48)33(15-23)55-13-14-56-34-18-26(44(53)54)8-12-30(34)43(21-37(49)50)22-38(51)52;;;/h5-12,15-18H,13-14,19-22H2,1-4H3,(H3-,45,46,47,48,49,50,51,52);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZGTFWLMRDWKD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)[O-])CC(=O)[O-])OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H36K3N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2376818.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2376820.png)

![N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2376821.png)

![5-bromo-2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2376822.png)

![2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2376824.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate](/img/structure/B2376833.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2376837.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate](/img/structure/B2376838.png)

![2,4-dichloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2376840.png)